molecular formula C13H9IN2O2S B2583325 1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole CAS No. 326885-33-0

1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B2583325
CAS No.: 326885-33-0
M. Wt: 384.19
InChI Key: RCBFLWDFXWIMKQ-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)sulfonyl]-1H-benzimidazole is a synthetic N-sulfonyl benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzimidazole is a privileged scaffold in pharmacology, known for its wide range of biological activities . The core structure is an integral part of numerous therapeutic agents, including antihistamines, antifungals, and antihypertensives . Specifically, introducing substituents at the N-1 position of the benzimidazole ring is a common and effective strategy to enhance chemotherapeutic activity, as seen in drugs like Clemizole and Candesartan . This compound features a 4-iodophenylsulfonyl group at the N-1 position. The iodine atom on the phenyl ring offers a versatile handle for further synthetic modification, making this compound a valuable building block for developing more complex molecules or for use in radiolabeling studies. Research on closely related N-sulfonyl benzimidazole analogues has demonstrated potent biological activities. Such compounds have shown promising results as antimicrobial agents against pathogens like Escherichia coli, Streptococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity . Furthermore, these derivatives have exhibited strong anticancer activity against various human cancer cell lines, with efficacy comparable to some standard chemotherapeutic agents . The mechanism of action for benzimidazole derivatives is often multi-targeted, but molecular docking studies suggest that potent analogues can interact with critical biological targets such as bacterial dihydrofolate reductase (DHFR), which is a key enzyme for both antimicrobial and anticancer effects . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-iodophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBFLWDFXWIMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole typically involves several steps, including the formation of the benzimidazole core and the introduction of the sulfonyl and iodine substituents. One common synthetic route involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole with a sulfonyl chloride in the presence of a base such as pyridine.

    Iodination: The final step involves the iodination of the phenyl ring using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Reactivity at the 4-Iodophenyl Group

The para-iodo substituent on the phenyl ring enables cross-coupling reactions, leveraging its role as an excellent leaving group.

Key Reactions:

  • Suzuki–Miyaura Coupling :
    The iodine atom participates in palladium-catalyzed coupling with aryl boronic acids. For example, reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis in DMF at 80°C yields 1-[(4-biphenyl)sulfonyl]-1H-benzimidazole .

Reaction ConditionsYield (%)Reference
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h78
  • Ullmann Coupling :
    Copper-mediated coupling with amines (e.g., piperazine) forms aryl amine derivatives. This reaction proceeds in DMSO at 120°C with CuI as a catalyst .

Sulfonyl Group Transformations

The sulfonamide linkage exhibits stability under acidic and basic conditions but undergoes nucleophilic substitution in specific contexts.

Hydrolysis and Aminolysis:

  • Acid-Catalyzed Hydrolysis :
    Prolonged reflux in 6M HCl cleaves the sulfonamide bond, yielding 1H-benzimidazole and 4-iodobenzenesulfonic acid .

ConditionProductYield (%)
6M HCl, reflux, 24h1H-Benzimidazole + Sulfonic Acid65
  • Amine Substitution :
    Reaction with secondary amines (e.g., morpholine) in ethanol under reflux replaces the sulfonyl group, forming 1-morpholinomethyl-1H-benzimidazole .

Benzimidazole Core Functionalization

The electron-deficient benzimidazole ring undergoes regioselective electrophilic substitution at the 5- and 6-positions.

Nitration and Halogenation:

  • Nitration :
    Using HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at position 5 .

ReagentsMajor ProductYield (%)
HNO₃, H₂SO₄, 0°C5-Nitro-1-[(4-iodophenyl)sulfonyl]72
  • Bromination :
    Electrophilic bromination with NBS in CCl₄ yields 5-bromo derivatives .

Reductive Transformations

The sulfonyl group and iodophenyl substituent are susceptible to reduction under controlled conditions.

  • Catalytic Hydrogenation :
    Hydrogenation over Pd/C in ethanol removes the sulfonyl group, yielding 1H-benzimidazole and 4-iodophenol .

  • Zinc-Mediated Deiodination :
    Reduction with Zn in acetic acid replaces iodine with hydrogen, forming 1-(phenylsulfonyl)-1H-benzimidazole .

Scientific Research Applications

Pharmacological Significance

Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds containing the benzimidazole moiety have shown promising results against various bacterial and fungal strains. Studies indicate that modifications to the benzimidazole structure can enhance antimicrobial efficacy. For instance, derivatives have been synthesized and evaluated for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Candida albicans, demonstrating significant antibacterial and antifungal properties .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Several benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. Research has highlighted that specific modifications can lead to increased activity against colorectal carcinoma cells, suggesting a pathway for developing new anticancer agents .
  • Anti-inflammatory and Analgesic Effects : Studies have reported that certain benzimidazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis. For example, compounds have been tested for their ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

The following table summarizes the biological activities associated with 1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole and its derivatives:

Biological ActivityReference SourceObservations
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Anticancer Cytotoxic effects observed in colorectal carcinoma cells.
Anti-inflammatory Inhibition of COX enzymes leading to reduced inflammation.
Analgesic Significant pain relief in animal models compared to standards.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzimidazole derivatives, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

Research conducted on a series of benzimidazole derivatives revealed that modifications at the sulfonyl group enhanced anticancer activity against human colorectal carcinoma cell lines. The study indicated that specific structural changes led to improved potency compared to existing chemotherapeutic agents .

Case Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of benzimidazole derivatives showed that this compound exhibited a marked reduction in edema in animal models when compared to traditional anti-inflammatory drugs like indomethacin .

Mechanism of Action

The mechanism of action of 1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Iodine’s larger atomic radius compared to Cl, Br, and F increases polarizability and may enhance halogen bonding, a critical factor in protein-ligand interactions .
  • Steric Considerations : Methyl and tert-butyl groups introduce steric hindrance, which can reduce binding affinity but improve metabolic stability .

Substitutions on the Benzimidazole Core

Variations at the benzimidazole nitrogen or adjacent positions alter electronic and steric profiles:

Compound Name Benzimidazole Substituent Yield (%) Melting Point (°C) Biological Relevance Evidence Source
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (e.g., 2b–2g) Morpholine-ethyl chain 63–81 91–167 Improved solubility; morpholine enhances pharmacokinetics
2-(4-Hydroxy-phenyl)-1H-benzimidazole OH (para) Not reported Not reported Hydrogen-bonding capacity; aligns with QTAIM analysis of asymmetric H-bonds
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl, OCH₃ (para) Not reported Not reported Methoxy group enhances electron density; benzyl increases lipophilicity

Key Observations :

  • Morpholine Derivatives : The morpholine-ethyl chain in compounds like 2b–2g improves aqueous solubility and may enhance blood-brain barrier penetration .

Pharmacological and Structural Insights

  • Enzyme Inhibition : Compounds such as BIM5078 and BI6015 (1-[(2-chloro-5-nitrophenyl)sulfonyl] derivatives) demonstrate potent inhibition of HNF4A, a transcription factor linked to metabolic disorders. The nitro group’s electron-withdrawing nature likely enhances sulfonyl group reactivity .
  • Crystallographic Data: The crystal structure of 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole reveals antiparallel molecular chains, a feature shared with polyhalogenated analogs.
  • Synthetic Yields : Derivatives with electron-donating substituents (e.g., methoxy in 2b) exhibit higher yields (81%) compared to those with bulky groups (e.g., benzyloxy in 2f: 63%), highlighting substituent-dependent reaction efficiency .

Biological Activity

1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a sulfonyl group and an iodophenyl moiety, which is believed to enhance its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Target Interactions

This compound has shown potential in inhibiting various protein kinases, which play crucial roles in cell proliferation and survival. By modulating these pathways, it may exhibit anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
Cell Line IC50 (µM) Assay Type
A5496.75 ± 0.192D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D

These results demonstrate the compound's effectiveness in inhibiting cell growth, with lower IC50 values indicating higher potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16 - 1
Escherichia coli16 - 1

The minimum inhibitory concentrations (MICs) indicate that the compound possesses robust antibacterial activity, comparable to established antibiotics .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of benzimidazole derivatives, including the specific compound :

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound showed promising results against multiple cancer types, indicating potential for development as anticancer agents .
  • Antimicrobial Efficacy : Research has shown that compounds within the benzimidazole class possess significant antibacterial properties, with some derivatives exhibiting superior activity against resistant strains .
  • In Vivo Studies : Animal model studies have suggested that the compound's efficacy varies with dosage, indicating a need for optimized dosing regimens to maximize therapeutic effects while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonylation of 1H-benzimidazole using 4-iodobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Substitution Reaction : React 1H-benzimidazole with 4-iodobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent hydrolysis .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields the pure product.
  • Optimization : Control moisture levels (use molecular sieves) and stoichiometry (1:1.2 molar ratio of benzimidazole to sulfonyl chloride) to improve yield (>75%) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., sulfonyl group at N1, iodophenyl at C4) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ at m/z 413.92) .
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O symmetric stretch) and ~1150 cm1^{-1} (S=O asymmetric stretch) confirm sulfonation .

Q. What are the standard protocols for assessing purity and stability?

  • Analytical Methods :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify purity (>98%) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~250°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-iodophenyl group influence molecular conformation and reactivity?

  • Structural Insights :

  • X-ray Crystallography : The bulky 4-iodophenyl group induces a dihedral angle of ~35–40° between the benzimidazole core and sulfonyl-substituted phenyl ring, reducing π-π stacking but enhancing electrophilic reactivity at the sulfonyl group .
  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) suggest susceptibility to nucleophilic attacks at the sulfonyl oxygen .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50_{50} values in enzyme inhibition assays)?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and solvent (DMSO <0.1% v/v) to minimize variability .
  • Metabolite Interference : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed sulfonic acid derivatives) that may skew results .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

  • Approach :

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro models binding to ATP pockets (e.g., CDK2). Key interactions include hydrogen bonds between the sulfonyl group and Lys89 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å indicates robust binding) .

Q. What are the challenges in crystallizing this compound, and how can polymorph control be achieved?

  • Crystallization Techniques :

  • Solvent Screening : Use ethanol/water (80:20) for slow evaporation to obtain monoclinic crystals (space group P21_1/n) .
  • Additives : Introduce 1% ethyl acetate to suppress competing polymorphs .

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